molecular formula C24H20BrNO4 B557891 Fmoc-L-4-Bromophenylalanine CAS No. 198561-04-5

Fmoc-L-4-Bromophenylalanine

Cat. No.: B557891
CAS No.: 198561-04-5
M. Wt: 466.3 g/mol
InChI Key: TVBAVBWXRDHONF-QFIPXVFZSA-N
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Description

Fmoc-L-4-Bromophenylalanine is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with a bromine atom at the para position and the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in organic synthesis and peptide chemistry due to its stability and solubility in common organic solvents .

Mechanism of Action

Target of Action

Fmoc-L-4-Bromophenylalanine, also known as FMOC-PHE(4-BR)-OH, is a derivative of phenylalanine . It is used in the synthesis of peptides . The primary targets of this compound are the amino groups of peptides and proteins, where it acts as a protecting group .

Mode of Action

The compound works by protecting the amino groups during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The compound’s action affects the peptide synthesis pathway, enabling the efficient synthesis of peptides of significant size and complexity .

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have good stability and solubility for use in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amino groups . This allows for the creation of complex peptides without unwanted side reactions. In addition, some Fmoc-protected amino acids have shown antibacterial effects .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It is typically used in controlled laboratory environments to ensure optimal conditions for peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-4-Bromophenylalanine typically involves the reaction of L-4-bromophenylalanine with Fmoc-protected amino acids. The reaction is carried out under controlled conditions to ensure the protection of the amino group and the incorporation of the bromine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-4-Bromophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fmoc-L-4-Bromophenylalanine has diverse applications in scientific research:

Comparison with Similar Compounds

    Fmoc-L-Phenylalanine: Similar structure but without the bromine substitution.

    Fmoc-L-4-Fluorophenylalanine: Substituted with a fluorine atom instead of bromine.

    Fmoc-L-4-Iodophenylalanine: Substituted with an iodine atom.

Uniqueness: Fmoc-L-4-Bromophenylalanine is unique due to the presence of the bromine atom, which provides distinct reactivity and allows for specific chemical modifications that are not possible with other halogen-substituted phenylalanine derivatives .

Properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198561-04-5
Record name Fmoc-L-4-bromophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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